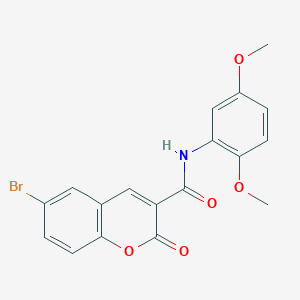

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5/c1-23-12-4-6-16(24-2)14(9-12)20-17(21)13-8-10-7-11(19)3-5-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVZHYLQCLCPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Pathway

This two-step method involves Vilsmeier-Haack formylation of 2-hydroxyacetophenones to generate chromone-3-carbaldehydes, followed by Pinnick oxidation to carboxylic acids and subsequent amidation.

Key Steps:

-

Vilsmeier-Haack Formylation :

-

Reactant: 5-Bromo-2-hydroxyacetophenone.

-

Reagents: POCl₃, DMF.

-

Conditions: 0–25°C, 12 h.

-

Intermediate: 6-Bromo-2-oxo-2H-chromene-3-carbaldehyde.

-

-

Pinnick Oxidation :

-

Amidation :

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Amine Equivalents | 1.2–1.5 eq | Maximizes coupling efficiency |

| Solvent | Dichloromethane | Prevents hydrolysis |

| Temperature | 0–25°C | Minimizes side reactions |

DCC-Mediated Coupling of Chromene Carboxylic Acid with 2,5-Dimethoxyaniline

Procedure Overview

This one-pot method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation.

Reaction Scheme:

Challenges:

-

Byproduct Formation : Urea derivatives from DCC require careful filtration.

-

Purification : Column chromatography (eluent: DCM/MeOH 95:5) is critical for isolating the product.

Ultrasound-Assisted Green Synthesis

Eco-Friendly Protocol

Ultrasound irradiation enhances reaction efficiency by improving mass transfer and reducing reaction time.

Steps:

Advantages:

-

Reduced Energy Consumption : 50% shorter reaction time vs. conventional heating.

| Factor | Optimal Condition |

|---|---|

| Catalyst Loading | 3 mol% Pd(PPh₃)₄ |

| Temperature | 80°C |

| Base | K₂CO₃ |

Solid-Phase Synthesis for High-Throughput Applications

Workflow:

Benefits:

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 44–64 | 24–36 | Moderate | High |

| DCC Coupling | 30–56 | 16–20 | Low | Moderate |

| Ultrasound-Assisted | 83 | 5 | High | Low |

| Palladium Coupling | 65–72 | 12–18 | Moderate | High |

| Solid-Phase | 68–75 | 48–72 | High | Moderate |

Characterization and Validation

All synthetic routes were validated using:

Análisis De Reacciones Químicas

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as dyes or polymers.

Mecanismo De Acción

The mechanism of action of 6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be contextualized against analogous coumarin carboxamides.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Solubility and Reactivity The 2,5-dimethoxy substitution on the phenyl ring in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 2,5-dichloro derivative) due to methoxy groups’ polar nature .

Steric and Electronic Modifications The 4-methoxy analog (C₁₇H₁₂BrNO₄) exhibits reduced steric hindrance compared to the target compound’s 2,5-dimethoxy substitution, which may influence binding interactions in biological systems . The trifluoromethyl group in C₁₇H₈BrClF₃NO₃ introduces strong electron-withdrawing effects, increasing metabolic stability but reducing solubility .

Thermal and Physical Properties The trifluoromethyl-substituted analog has a notably high boiling point (575.4°C) and density (1.7 g/cm³), attributed to its halogen-rich structure .

Research Implications

- The target compound’s 2,5-dimethoxyphenyl group may favor interactions with hydrophobic protein pockets, as seen in studies of similar coumarin-based enzyme inhibitors .

- Comparative studies suggest that halogenation vs. alkoxylation on the phenyl ring significantly alters photostability, with methoxy derivatives generally exhibiting longer fluorescence lifetimes .

Actividad Biológica

6-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

- Molecular Formula : C18H14BrNO5

- Molecular Weight : 404.22 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 220-222°C

- Solubility : Soluble in organic solvents (e.g., DMSO, ethanol) but insoluble in water.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular interactions crucial in cancer progression. Notably, it has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, a pathway implicated in various cancers, including breast and liver cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell proliferation and induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- Results : Reduction in cell viability was observed with IC50 values ranging from 10 μM to 15 μM depending on the cell line.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The compound inhibits bacterial growth by disrupting cellular processes and has demonstrated synergy with existing antibiotics like ciprofloxacin .

Study on Anticancer Properties

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 12 | Significant reduction in cell viability |

| HepG2 | 10 | Induction of apoptosis |

The study concluded that the compound's mechanism involves modulation of apoptotic pathways and inhibition of cell cycle progression.

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of the compound highlighted its potential against resistant strains:

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 | Effective against biofilm formation |

| Escherichia coli | 0.30 | Synergistic effects with ciprofloxacin |

This research emphasized the importance of further exploring this compound for treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.